3-(All-trans-octaprenyl)benzene-1,2-diol
Beschreibung
Eigenschaften
Molekularformel |
C46H70O2 |
|---|---|
Molekulargewicht |
655 g/mol |
IUPAC-Name |
3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzene-1,2-diol |
InChI |
InChI=1S/C46H70O2/c1-36(2)18-10-19-37(3)20-11-21-38(4)22-12-23-39(5)24-13-25-40(6)26-14-27-41(7)28-15-29-42(8)30-16-31-43(9)34-35-44-32-17-33-45(47)46(44)48/h17-18,20,22,24,26,28,30,32-34,47-48H,10-16,19,21,23,25,27,29,31,35H2,1-9H3/b37-20+,38-22+,39-24+,40-26+,41-28+,42-30+,43-34+ |
InChI-Schlüssel |
YNPGYMZVNLIZLD-BQFKTQOQSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Biological Roles and Metabolic Interplay in Research Paradigms
Fundamental Role as a Precursor for Ubiquinone in Cellular Respiration and Electron Transport
The primary and most fundamental role of 3-(all-trans-octaprenyl)benzene-1,2-diol is serving as a direct precursor in the biosynthesis of ubiquinone, also known as coenzyme Q (CoQ). wishartlab.comebi.ac.uk In prokaryotes such as Escherichia coli, this pathway leads to the formation of ubiquinone-8 (UQ-8). The compound itself is a catechol derivative with a long isoprenoid side chain, which is a characteristic feature of CoQ intermediates. wishartlab.comhmdb.ca
Its position in the biosynthetic pathway is well-defined. It is an intermediate that undergoes a critical methylation step. wishartlab.com Specifically, 3-(all-trans-octaprenyl)benzene-1,2-diol is the substrate for an O-methyltransferase enzyme (UbiG in E. coli and Coq3 in yeast) that utilizes S-adenosyl-L-methionine as a methyl donor. rhea-db.orgnih.gov This reaction is a key part of the modifications made to the benzene (B151609) ring to produce the final, functional ubiquinone molecule.
The end product, ubiquinone, is an indispensable component of cellular respiration. It functions as a mobile electron carrier within the electron transport chain located in the inner mitochondrial membrane of eukaryotes and the plasma membrane of prokaryotes. ebi.ac.uknih.gov CoQ accepts electrons from Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and shuttles them to Complex III (cytochrome bc1 complex). nih.govnih.gov This electron transfer is crucial for establishing the proton gradient across the membrane that drives the synthesis of ATP, the main energy currency of the cell. nih.gov Therefore, the synthesis of 3-(all-trans-octaprenyl)benzene-1,2-diol is an essential step toward maintaining cellular energy production.
| Substrate | Enzyme (Prokaryotic Example) | Product | Significance |
|---|---|---|---|
| 3-(all-trans-octaprenyl)benzene-1,2-diol | O-methyltransferase (UbiG) | 2-methoxy-6-(all-trans-octaprenyl)phenol | A crucial methylation step in the formation of the ubiquinone ring. wishartlab.comrhea-db.org |
Indirect Contribution to Cellular Redox Homeostasis through Ubiquinone Production
Beyond its role in energy metabolism, ubiquinone is a central player in maintaining cellular redox homeostasis. The molecule can exist in three distinct redox states: the fully oxidized form (ubiquinone), an intermediate semiquinone radical, and the fully reduced form (ubiquinol). nih.govnih.govimrpress.com This capacity to accept and donate one or two electrons is key to its function. imrpress.com
| Redox State | Alternative Name | Primary Function |
|---|---|---|
| Oxidized | Ubiquinone | Electron acceptor in the electron transport chain (from Complex I/II). nih.gov |
| Intermediate | Semiquinone | A radical intermediate in the one-electron transfer process. imrpress.com |
| Reduced | Ubiquinol (B23937) | Electron donor in the electron transport chain (to Complex III) and a potent antioxidant. imrpress.comubiquinol.org |
Interconnections with Other Metabolic Pathways and Biosynthetic Networks (e.g., Flavonoid Metabolism)
The biosynthesis of ubiquinone, including the formation of 3-(all-trans-octaprenyl)benzene-1,2-diol, is not an isolated process but is deeply integrated with several core metabolic networks within the cell. The very structure of ubiquinone reveals these connections, as its synthesis requires precursors from distinct and fundamental pathways. nih.govfrontiersin.org
The two major components of ubiquinone are the benzoquinone ring and the long isoprenoid tail.
Benzoquinone Ring: The aromatic ring precursor is typically derived from the amino acids tyrosine or phenylalanine, which are products of the shikimate pathway. nih.govfrontiersin.org
Isoprenoid Tail: The polyisoprenoid side chain is synthesized from isopentenyl pyrophosphate (IPP) units, which originate from either the mevalonate (B85504) pathway or the non-mevalonate (MEP) pathway. frontiersin.org
Recent research has uncovered more specific and direct interconnections. For instance, a direct link between the biosynthesis of flavonoids and CoQ has been identified in the plant Arabidopsis. nih.gov Studies have shown that certain flavonoids, such as kaempferol, can serve as alternative precursors for the CoQ benzoquinone ring, highlighting a surprising metabolic flexibility and integration between what were once considered separate pathways. nih.gov Additionally, the function of CoQ connects it to other metabolic processes. In mitochondria, CoQ is the electron acceptor for sulfide (B99878):quinone oxidoreductase (SQOR), an enzyme involved in hydrogen sulfide metabolism, linking CoQ levels to the regulation of sulfide detoxification and signaling. nih.gov
| Connected Pathway | Contribution to Ubiquinone | Reference |
|---|---|---|
| Shikimate Pathway | Provides the precursor (tyrosine/phenylalanine) for the benzoquinone ring. | nih.govfrontiersin.org |
| Mevalonate/MEP Pathway | Provides isopentenyl pyrophosphate for the synthesis of the isoprenoid tail. | frontiersin.org |
| Flavonoid Metabolism | Can provide alternative ring precursors in plants (e.g., kaempferol). | nih.gov |
| Sulfide Metabolism | Ubiquinone acts as an electron acceptor for the SQOR enzyme. | nih.gov |
Subcellular Localization of Biosynthetic Machineries and Intermediates (e.g., Mitochondrial Inner Membrane, Cytosol)
The biosynthesis of a hydrophobic molecule like ubiquinone involves a complex spatial organization of enzymes and intermediates across different cellular compartments. While early steps in the synthesis of precursors like aromatic amino acids or isoprenoid units can occur in the cytosol, the final stages of CoQ assembly are predominantly membrane-associated. ebi.ac.ukcaldic.com
In eukaryotic cells, the machinery for the later steps of ubiquinone biosynthesis is primarily located within the mitochondria. caldic.comfrontiersin.org Research in yeast has shown that the Coq polypeptides, which catalyze these final modifications, are associated with the inner mitochondrial membrane, specifically on the matrix-facing side. ebi.ac.uk This localization is logical, as it places the production of ubiquinone precisely where it is needed for the electron transport chain. Intermediates like 3-(all-trans-octaprenyl)benzene-1,2-diol, being highly lipophilic due to their long isoprenoid tail, are expected to be localized within this membrane environment.
In prokaryotes such as E. coli, which lack mitochondria, these reactions occur at the inner surface of the cytoplasmic membrane, the site of cellular respiration in these organisms. nih.gov While the mitochondria are the principal site, some studies have also suggested that the endoplasmic reticulum (ER) and Golgi apparatus are involved in CoQ biosynthesis and transport in certain cell types, indicating a multi-compartmentalized process for its synthesis and distribution throughout the cell. nih.govnih.gov
| Organism/Cell Type | Primary Location of Final Biosynthetic Steps | Reference |
|---|---|---|
| Eukaryotes (e.g., Yeast, Mammals) | Mitochondrial inner membrane (matrix side). | ebi.ac.ukcaldic.com |
| Prokaryotes (e.g., E. coli) | Inner surface of the cytoplasmic membrane. | nih.gov |
| Plants (e.g., Spinach) | Mitochondrial inner membrane and ER-Golgi system for transport. | nih.govnih.gov |
Chemical Synthesis and Analog Development for Research Purposes
Laboratory-Scale Synthetic Methodologies for Polyprenylated Benzenediols
The laboratory synthesis of polyprenylated benzenediols, including catechols like 3-(All-trans-octaprenyl)benzene-1,2-diol, relies on established carbon-carbon bond-forming reactions to attach the lipophilic polyprenyl side chain to the aromatic core. The primary challenge lies in achieving selective alkylation at the desired position on the catechol ring. Two principal strategies have been widely explored: direct electrophilic substitution and rearrangement reactions.
Direct C-Alkylation (Friedel-Crafts Type Reactions): The Friedel-Crafts alkylation is a fundamental method for forming alkyl-aryl bonds. nih.govconicet.gov.ar In the context of synthesizing polyprenylated benzenediols, this typically involves reacting a catechol (or a protected derivative) with a polyprenyl source, such as a polyprenyl alcohol or halide, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). conicet.gov.ar Studies on the prenylation of various phenols with isoprenyl alcohols (e.g., geraniol, farnesol) have shown that the reaction's success is often independent of the isoprenyl chain length, suggesting its applicability for longer chains like octaprenol. conicet.gov.ar However, a significant drawback of this direct approach is the potential for poor regioselectivity. The hydroxyl groups of the catechol ring are strongly activating and ortho-, para-directing, which can lead to a mixture of products, including C-alkylation at different positions and O-alkylation. nih.gov
Key Methodologies for Phenol (B47542) Prenylation
| Method | Description | Key Features & Challenges |
|---|---|---|
| Friedel-Crafts Alkylation | Direct reaction of a phenol with a prenyl alcohol or halide using a Lewis acid catalyst (e.g., BF₃·Et₂O). conicet.gov.ar | Can be performed in a single step. Often suffers from poor regiocontrol, yielding mixtures of ortho- and para-isomers, as well as O-alkylation and bis-prenylation products. nih.govconicet.gov.ar |
| Phenoxide C-Alkylation | Deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack a prenyl bromide. nih.gov | Performed under basic conditions. Often results in moderate yields due to competing O-alkylation, which is a major side reaction. Regioselectivity can be poor unless the para-position is blocked. nih.gov |
| Claisen Rearrangement | A two-step process involving O-alkylation of the phenol with a prenyl halide to form an aryl prenyl ether, followed by a thermally or Lewis acid-catalyzed conicet.gov.arconicet.gov.ar-sigmatropic rearrangement. organic-chemistry.orgyoutube.com | Highly regioselective for ortho-alkylation. organic-chemistry.org The initial O-alkylation is typically high-yielding, and the subsequent rearrangement specifically moves the prenyl group to the ortho position. This avoids the selectivity issues of direct C-alkylation. |
Claisen Rearrangement: To overcome the regioselectivity issues of Friedel-Crafts reactions, the aromatic Claisen rearrangement offers a powerful and precise alternative. organic-chemistry.orgyoutube.com This conicet.gov.arconicet.gov.ar-sigmatropic rearrangement involves the thermal conversion of an aryl allyl ether to an ortho-allyl phenol. For the synthesis of 3-(All-trans-octaprenyl)benzene-1,2-diol, the strategy would involve the initial O-alkylation of one of the hydroxyl groups of a protected catechol with an appropriate all-trans-octaprenyl halide. The resulting aryl prenyl ether is then heated, causing the octaprenyl group to migrate specifically to the adjacent ortho-carbon, followed by rearomatization to yield the C-prenylated catechol. organic-chemistry.org This method provides excellent regiocontrol, making it a superior strategy for the unambiguous synthesis of ortho-prenylated phenols. nih.govmdpi.com
Development of Synthetic Routes for Ubiquinone Precursors and Structural Analogues
The development of synthetic routes for ubiquinone (Coenzyme Q) precursors is heavily informed by their natural biosynthetic pathways. In organisms like Escherichia coli, ubiquinone biosynthesis involves the enzymatic coupling of a polyprenyl diphosphate (B83284) to a benzoic acid derivative. nih.govnih.gov Key intermediates in this pathway, such as 3-octaprenyl-4-hydroxybenzoic acid and 2-octaprenylphenol (B1237511), have been isolated and identified. nih.govnih.gov These naturally occurring molecules serve as templates and targets for chemical synthesis, validating the biological relevance of phenolic rings substituted with long, all-trans polyprenyl chains.
The synthesis of structural analogues of these precursors, like 3-(All-trans-octaprenyl)benzene-1,2-diol, is crucial for studying the enzymes in the ubiquinone pathway. For instance, the enzyme that transfers the octaprenyl side chain, a p-hydroxybenzoic acid octaprenyltransferase (UbiA), is a key target. nih.gov Synthetic analogues allow for the exploration of the substrate specificity of such enzymes and can act as inhibitors. The ubiquinone synthesis pathway is considered a promising drug target, particularly for treating diseases like Chagas disease, caused by the protozoan Trypanosoma cruzi. plos.org The development of inhibitors, which can be structural analogues of the natural precursors, is a significant goal of this research. plos.org
The chemical synthesis of these analogues leverages the methodologies described in the previous section. A common approach involves the coupling of a pre-synthesized, stereochemically pure all-trans-octaprenyl chain with a suitable, often protected, aromatic piece like catechol or protocatechuic acid. Protecting groups on the aromatic ring are essential to prevent unwanted side reactions and to direct the alkylation to the desired position before being removed in the final steps of the synthesis.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification (HPLC, GC)
Chromatographic methods are fundamental for the isolation and quantification of 3-(all-trans-octaprenyl)benzene-1,2-diol from biological extracts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for analyzing ubiquinone and its precursors due to their low volatility and thermal sensitivity. uzh.ch Reverse-phase (RP) HPLC is particularly well-suited for separating these lipophilic compounds. researchgate.netnih.gov
Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, is commonly used. nih.govijpsonline.com This allows for the effective retention of the hydrophobic octaprenyl tail of the molecule.
Mobile Phase: The mobile phase is generally a polar organic solvent mixture. Methanol, acetonitrile, and n-hexane, often in various combinations, have been successfully used for the separation of Coenzyme Q10 and related compounds. researchgate.netijpsonline.com An isocratic elution (constant mobile phase composition) is often sufficient for separation. ijpsonline.com
Detection: UV detection is standard, with monitoring at wavelengths such as 275 nm, which corresponds to the absorbance maximum of the benzoquinone or phenol (B47542) head group. nih.govnih.gov This allows for sensitive quantification of the analyte.
The following table outlines a representative HPLC system for the analysis of ubiquinone precursors, which would be applicable for 3-(all-trans-octaprenyl)benzene-1,2-diol.
| Parameter | Description | Source(s) |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netnih.gov |
| Stationary Phase | C18 (Octadecylsilyl) bonded silica, e.g., Waters X Bridge C18 (5 µm) | ijpsonline.com |
| Mobile Phase | Acetonitrile / Tetrahydrofuran / Water (e.g., 65:32:3 v/v/v) | ijpsonline.com |
| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netijpsonline.com |
| Detection | UV-Vis or Photodiode Array (PDA) at ~275 nm | nih.govnih.gov |
Gas Chromatography (GC): The use of GC for a large, non-volatile molecule like 3-(all-trans-octaprenyl)benzene-1,2-diol is challenging. The high temperatures required for volatilization could lead to thermal degradation. Therefore, derivatization to increase volatility and thermal stability would be necessary. However, HPLC is generally the preferred and more direct method. While predicted GC-MS data exists for smaller ubiquinone analogues, experimental application to octaprenyl-substituted phenols is not common. upenn.edu
Spectroscopic Methods for Structural Elucidation (NMR, MS, IR)
Following isolation, spectroscopic methods are indispensable for confirming the precise chemical structure of the compound. Foundational studies on ubiquinone precursors in Escherichia coli relied heavily on these techniques for identification. asm.orgresearchgate.netyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: Would be used to identify protons on the aromatic ring, the phenolic hydroxyl groups, the vinylic protons, and methyl groups of the all-trans-octaprenyl side chain. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern of the benzene (B151609) ring and the stereochemistry of the double bonds in the side chain. For example, studies on Coenzyme Q10 show distinct signals for methoxy (B1213986) protons (~4.0 ppm) and protons within the isoprenoid chain. nih.gov
¹³C NMR: Provides a count of unique carbon atoms and information about their chemical environment (aromatic, aliphatic, vinylic, oxygen-substituted). This is crucial for confirming the total carbon count and the nature of the functional groups. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule (C₄₆H₇₀O₂), which is 654.5376 g/mol (monoisotopic). nist.gov
Fragmentation: Characteristic fragmentation would involve the cleavage of the long octaprenyl side chain, producing a series of ions corresponding to the loss of isoprene (B109036) units (68 Da). A prominent fragment corresponding to the dihydroxyphenyl moiety would also be expected. The original identification of related precursors like 2-octaprenylphenol (B1237511) relied on this technique. asm.orgresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups of the catechol moiety.
C-H Stretches: Absorptions around 2850-3000 cm⁻¹ would correspond to the aliphatic C-H bonds in the octaprenyl chain.
C=C Stretch: Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band around 1200-1260 cm⁻¹ would be characteristic of the aryl C-O bond.
The table below summarizes the expected spectroscopic data for 3-(all-trans-octaprenyl)benzene-1,2-diol, based on the known characteristics of its constituent parts and data from related compounds. asm.orgresearchgate.netucla.edu
| Technique | Expected Data/Signals | Source(s) |
| Mass Spec. (MS) | Molecular Ion [M]⁺ at m/z 654.54. Fragmentation pattern showing loss of isoprene units. | asm.orgresearchgate.netnist.gov |
| ¹H NMR | Signals for aromatic protons, phenolic -OH, and multiple vinylic and methyl protons of the octaprenyl chain. | nih.govnih.gov |
| ¹³C NMR | Resonances for aromatic carbons (including two C-O), and multiple aliphatic/vinylic carbons of the octaprenyl chain. | nih.gov |
| Infrared (IR) | Broad O-H stretch (~3400 cm⁻¹), aliphatic C-H stretches (~2900 cm⁻¹), aromatic C=C stretch (~1500-1600 cm⁻¹). | researchgate.netucla.edu |
Application of hyphenated techniques (e.g., HPLC-NMR, HPLC-MS) for Metabolite Profiling
Hyphenated techniques, which couple the separation power of HPLC with the detection and identification capabilities of spectroscopy, are powerful tools for metabolite profiling in complex mixtures.
HPLC-MS: This is the most common and powerful hyphenated technique for analyzing intermediates in metabolic pathways like ubiquinone biosynthesis. It allows for the detection and tentative identification of low-abundance compounds directly in a biological extract. An HPLC system separates the components of the extract, which are then directly introduced into a mass spectrometer. This enables the acquisition of a mass spectrum for each eluting peak, allowing for molecular weight determination and structural analysis via fragmentation (MS/MS). This technique has been instrumental in studying the global metabolic response of E. coli to stress, where ubiquinone levels were a key finding. uzh.ch
HPLC-NMR: While less common due to lower sensitivity compared to MS, HPLC-NMR is a definitive tool for structure elucidation of unknown compounds in a mixture without the need for prior isolation. After HPLC separation, the eluent flows through a specialized NMR flow cell, and NMR spectra are acquired. This would be the ultimate tool to unambiguously confirm the structure of 3-(all-trans-octaprenyl)benzene-1,2-diol in situ.
Biotechnological Approaches and Metabolic Engineering Strategies
Microbial Production of Ubiquinone Intermediates through Pathway Engineering
Metabolic pathway engineering in microorganisms is a cornerstone for the biotechnological production of complex molecules like ubiquinones (B1209410). This approach involves the rational modification of native metabolic networks or the introduction of entirely new pathways to channel cellular resources toward the synthesis of the desired product. The biosynthesis of ubiquinones requires two primary precursor molecules: an aromatic ring head group, typically 4-hydroxybenzoic acid (4-HB), and a long isoprenoid side chain. nih.gov Engineering efforts must therefore address the efficient co-production of both components.
A powerful demonstration of pathway engineering is the establishment of Coenzyme Q₁₀ (CoQ₁₀) production in Corynebacterium glutamicum, a bacterium that does not naturally synthesize ubiquinones. frontiersin.org This was achieved by introducing a heterologous biosynthetic pathway. The core strategy involved the functional expression of genes responsible for the two main stages of synthesis:
Aromatic Ring Modification: The ubi genes from Escherichia coli, which catalyze the modification of the 4-HB head group, were introduced. This included genes for prenylation (ubiA), decarboxylation (ubiD, ubiX), hydroxylations (ubiB, ubiH, ubiF), and methylations (ubiG, ubiE). frontiersin.org
Isoprenoid Tail Synthesis: The gene ddsA from Paracoccus denitrificans, encoding the decaprenyl diphosphate (B83284) synthase, was expressed to produce the C₅₀ isoprenoid tail required for CoQ₁₀. frontiersin.org
This work successfully created a functional, multi-step biosynthetic pathway in a heterologous host, demonstrating the potential to produce specific ubiquinone intermediates by assembling the necessary enzymatic machinery. frontiersin.org Similar strategies are applied to native producers like E. coli (for CoQ₈) and Rhodobacter sphaeroides (for CoQ₁₀) to enhance the existing pathways and increase the yield of intermediates and final products. nih.govd-nb.info The formation of multiprotein complexes, known as "CoQ synthomes" or "Ubi super complexes," which are thought to channel intermediates and improve catalytic efficiency, is an important consideration in these engineering efforts. nih.govnih.govnih.gov
Genetic Engineering Strategies for Enhancing Biosynthetic Flux and Precursor Supply
A major bottleneck in the microbial production of ubiquinones is often the limited availability of the two key precursors: 4-hydroxybenzoic acid (4-HB) and the polyprenyl diphosphate chain. nih.govnih.gov Genetic engineering strategies are heavily focused on increasing the intracellular pools of these molecules to drive metabolic flux towards the final product.
Enhancing the 4-Hydroxybenzoic Acid (4-HB) Supply: The aromatic precursor 4-HB is synthesized from chorismate, a critical branch-point metabolite in the shikimate pathway. nih.gov The primary strategy to boost 4-HB production is to overexpress the gene ubiC, which encodes the enzyme chorismate-pyruvate lyase (CPL). This enzyme directly converts chorismate to 4-HB, representing the first committed step of the ubiquinone pathway in E. coli. nih.govnih.gov To overcome product inhibition, which can limit the enzyme's activity, feedback-resistant mutants of UbiC have been developed and utilized, further increasing 4-HB yields. frontiersin.org
Enhancing the Polyprenyl Diphosphate Supply: The isoprenoid side chain is built from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Microbes typically produce these via the methylerythritol 4-phosphate (MEP) pathway or the mevalonate (B85504) (MVA) pathway. Strategies to enhance the supply of the polyprenyl tail include:
Introduction of a Heterologous MVA Pathway: To supplement the native MEP pathway, the entire MVA pathway from organisms like Saccharomyces cerevisiae can be heterologously expressed. d-nb.info This creates a parallel production route for isoprenoid precursors, significantly increasing their availability for ubiquinone synthesis.
Blocking Competing Pathways: Metabolic flux can be redirected towards the polyprenyl tail by deleting genes involved in competing pathways. For instance, knocking out genes for carotenoid biosynthesis can make more isoprenoid precursors available for CoQ production. d-nb.infobiorxiv.org
| Target Gene(s) | Encoded Enzyme | Pathway | Engineering Strategy | Purpose |
|---|---|---|---|---|
| ubiC | Chorismate-pyruvate lyase | 4-HB Biosynthesis | Overexpression of wild-type or feedback-resistant mutant | Increase flux from chorismate to the aromatic ring precursor. nih.govfrontiersin.org |
| dxs, dxr | DXP synthase, DXP reductoisomerase | MEP Pathway | Overexpression | Enhance native production of isoprenoid building blocks (IPP/DMAPP). nih.gov |
| MVA pathway genes | Multiple enzymes (e.g., HMG-CoA reductase) | MVA Pathway | Heterologous expression of the entire pathway | Create a parallel, high-flux route to isoprenoid precursors. d-nb.info |
| ispA / ddsA | Farnesyl / Decaprenyl diphosphate synthase | Polyprenyl Biosynthesis | Overexpression | Increase condensation of IPP/DMAPP to form the correct length isoprenoid tail. frontiersin.org |
Overexpression and Downregulation Studies of Biosynthetic Genes in Model Organisms
Fine-tuning the expression levels of genes within the ubiquinone biosynthetic pathway is a critical strategy for maximizing production. This involves both the overexpression of rate-limiting enzymes and the downregulation or knockout of enzymes in competing metabolic branches.
Overexpression Studies: In E. coli, many of the ubiquinone biosynthetic genes (ubi genes) have been targets for overexpression. The genes ubiC (chorismate lyase) and ubiA (4-hydroxybenzoate octaprenyltransferase) are organized in an operon and their coordinated expression is crucial for the initial steps of the pathway. nih.govresearchgate.net Studies have shown that increasing the expression of these and other downstream ubi genes can lead to higher yields of CoQ₈. nih.gov In the industrial production strain Rhodobacter sphaeroides, engineering the two-component regulatory system PrrAB, which governs the switch between photosynthetic and respiratory metabolism, has been shown to be a key target for enhancing CoQ₁₀ biosynthesis. biorxiv.org
Downregulation and Knockout Studies: Downregulation of competing pathways is equally important. As mentioned previously, knocking out genes involved in carotenoid synthesis is a common strategy to increase the precursor pool for the isoprenoid tail of ubiquinone. d-nb.info A more subtle regulatory effect was observed in Methylorubrum extorquens engineered for D-lactic acid production. In a high-producing strain, the gene cydB, which encodes a component of the cytochrome d ubiquinol (B23937) oxidase complex, was found to be downregulated by approximately 2.5-fold. acs.org This reduction in an enzyme that consumes ubiquinol was correlated with an increase in the total ubiquinone pool, suggesting that modulating the consumption of CoQ can be an effective strategy to influence its net accumulation. acs.org
| Gene(s) | Organism | Genetic Modification | Observed Effect on Ubiquinone (CoQ) Pathway |
|---|---|---|---|
| ubiCA operon | Escherichia coli | Overexpression | Increased expression of the first two committed steps in CoQ biosynthesis. nih.gov |
| crtOP, crtB2I'I2 | Corynebacterium glutamicum | Deletion | Blocked competing carotenoid synthesis to increase isoprenoid precursor availability. frontiersin.org |
| PrrA | Rhodobacter sphaeroides | Mutagenesis and screening | Evolved variants significantly enhanced CoQ₁₀ production by rebalancing the regulatory network. biorxiv.org |
| cydB | Methylorubrum extorquens | Downregulation (indirectly) | Correlated with an increased ubiquinone pool, suggesting a regulatory link between CoQ synthesis and consumption. acs.org |
Heterologous Expression Systems for Functional Characterization of Novel Enzymes
Heterologous expression, which involves expressing a gene in a different host organism, is an indispensable tool for elucidating the function of novel or uncharacterized enzymes in the ubiquinone biosynthetic pathway. acs.orgoup.com By placing a gene of interest into a well-understood microbial chassis, such as E. coli or S. cerevisiae, particularly in a strain where the homologous gene has been deleted, researchers can isolate and study the specific activity of the encoded protein.
A clear example is the functional characterization of OsPPT1a, a gene from rice (Oryza sativa) suspected to encode a p-hydroxybenzoate polyprenyltransferase. nih.gov The gene was expressed in a S. cerevisiae mutant strain (Δcoq2) that lacked its native polyprenyltransferase. The expression of OsPPT1a successfully restored the yeast's ability to produce ubiquinone, confirming its enzymatic function. nih.gov Furthermore, using mitochondrial fractions isolated from this recombinant yeast allowed for detailed in vitro enzymatic assays to determine substrate specificity and kinetic parameters. nih.gov
Similarly, heterologous expression in yeast was used to determine the function of the AtCoqF gene from Arabidopsis thaliana. When expressed in a yeast Δcoq7 mutant, AtCoqF was able to restore CoQ₆ biosynthesis, indicating that it functions as a C6-hydroxylase, an activity normally performed by Coq7 in yeast. researchgate.net This approach is crucial for understanding the variations in the CoQ biosynthetic pathway across different species. researchgate.net The functional relationship between orthologous genes can also be confirmed, as was shown when the yeast gene PAD1 was able to rescue the CoQ-deficient phenotype of an E. coli ubiX deletion mutant, identifying it as a functional ortholog.
| Gene | Source Organism | Expression Host | Key Finding |
|---|---|---|---|
| OsPPT1a | Oryza sativa (Rice) | Saccharomyces cerevisiae (Δcoq2 mutant) | Confirmed the gene encodes a functional p-hydroxybenzoate polyprenyltransferase involved in ubiquinone biosynthesis. nih.gov |
| AtCoqF | Arabidopsis thaliana | Saccharomyces cerevisiae (Δcoq7 mutant) | Identified the protein as a C6-hydroxylase, demonstrating a functional equivalent to the yeast Coq7 protein. researchgate.net |
| PAD1 | Saccharomyces cerevisiae | Escherichia coli (ΔubiX mutant) | Demonstrated that the yeast PAD1 is a functional ortholog of the bacterial UbiX protein, both required for a key decarboxylation step. |
| ddsA | Paracoccus denitrificans | Corynebacterium glutamicum | Functionally expressed to produce the C₅₀ decaprenyl diphosphate tail for CoQ₁₀ synthesis in a non-native host. frontiersin.org |
Structural Biology and Computational Studies of Associated Enzymatic Systems
X-ray Crystallography and Cryo-EM Studies of Prenyltransferases and Associated Enzymes
High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) have been fundamental in elucidating the architecture of the enzymes involved in the biosynthesis of ubiquinone and its precursors. These studies reveal the precise arrangements of atoms within the enzymes, offering clues to their catalytic mechanisms.
A key enzyme family is the UbiA superfamily of intramembrane prenyltransferases, which catalyze the transfer of a hydrophobic polyprenyl chain onto an aromatic acceptor molecule. nih.govnih.gov While a structure for the specific enzyme that produces 3-(All-trans-octaprenyl)benzene-1,2-diol is not available, crystal structures of homologous archaeal UbiA prenyltransferases from Archaeoglobus fulgidus (AfUbiA) and Aeropyrum pernix (ApUbiA) have been solved, providing a powerful model for the human equivalent, COQ2. nih.govnih.gov
The crystal structure of AfUbiA reveals a protein with nine transmembrane helices organized into two four-helix bundles. nih.gov This structure forms a long, narrow cavity that opens into the membrane, capable of binding long polyprenyl chains. nih.gov The active site is located within this amphipathic chamber, where conserved aspartate-rich motifs coordinate a required Mg²⁺ ion. This ion, along with arginine and lysine (B10760008) residues, interacts with the diphosphate (B83284) group of the isoprenyl donor substrate. nih.gov
Cryo-EM studies on related systems, such as the E. coli cytochrome bo₃ ubiquinol (B23937) oxidase, have provided structural snapshots of the final product, ubiquinone-8, bound within its site. memtein.comosti.govresearchgate.net These structures show the isoprenoid tail of ubiquinone clamped within a hydrophobic groove and highlight key hydrogen bonding interactions with the quinone headgroup, offering valuable information on how the lipid-soluble molecule is recognized and oriented by a protein. memtein.comosti.gov
Another relevant enzymatic system that has been structurally characterized is the UbiX-UbiD system, which is responsible for the decarboxylation of a ubiquinone precursor in bacteria. nih.govmanchester.ac.uknih.gov Structural studies have revealed that UbiX is a flavin prenyltransferase that generates a novel prenylated FMN (prFMN) cofactor, which is then used by the decarboxylase UbiD. nih.govnih.govrcsb.org
Table 1: Representative Structures of Associated Enzymes
| PDB ID | Enzyme/System | Organism | Method | Resolution (Å) | Reference |
|---|---|---|---|---|---|
| 4OD5 | UbiA Prenyltransferase Homolog (AfUbiA) | Archaeoglobus fulgidus | X-ray Crystallography | 2.70 | nih.gov |
| 4K19 | UbiA Prenyltransferase Homolog (ApUbiA) | Aeropyrum pernix | X-ray Crystallography | 3.60 | nih.gov |
| 6QLH | UbiX Flavin Prenyltransferase | Pseudomonas aeruginosa | X-ray Crystallography | 1.84 | rcsb.org |
| 7PI0 | Cytochrome bo₃ ubiquinol oxidase with UQ-8 | Escherichia coli | Cryo-EM | 2.19 | memtein.comosti.gov |
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions and Catalytic Mechanisms
In the absence of a high-resolution experimental structure for human COQ2, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting its structure and understanding its interactions with substrates. nih.govnih.gov3ds.com
Researchers have utilized the AlphaFold-predicted model of human COQ2 to investigate its function. nih.govresearchgate.net By performing structural superposition with the crystal structures of homologous UbiA prenyltransferases bound to substrates, potential binding sites for both the aromatic head group and the polyprenyl tail have been identified within a central cavity of the enzyme. nih.govresearchgate.net This analysis has highlighted specific amino acid residues located on the central cavity or matrix loops that are likely involved in substrate interaction. nih.gov Notably, several of these predicted residues correspond to sites of pathogenic mutations found in patients with primary CoQ deficiency, lending weight to the model's accuracy. nih.gov
Molecular dynamics (MD) simulations provide a way to study the dynamic movements of atoms and molecules over time, offering insights into the conformational changes that enzymes undergo during catalysis. nih.govnih.govutp.ac.pa Simulations of related prenyltransferases and ubiquinone-binding proteins have been used to analyze the stability of enzyme-substrate complexes, the role of solvent molecules, and the flexibility of key structural elements like protein loops near the active site. memtein.comnih.gov For instance, MD simulations of cytochrome bo₃ with bound ubiquinone-8 revealed dynamic behavior in residue H98I, suggesting a role in proton transfer during the catalytic cycle. memtein.comosti.gov These computational approaches allow for a detailed examination of the forces and movements that govern the catalytic process at an atomic level. nih.govmdpi.com
Table 2: Predicted Key Residues in Human COQ2 for Substrate Interaction
| Predicted Function | Potential Interacting Residues | Location | Reference |
|---|---|---|---|
| Aromatic Substrate Binding | Residues in the central cavity | Transmembrane/Loop Regions | nih.govresearchgate.net |
| Polyprenyl Diphosphate Binding | Conserved Aspartate-rich motifs | Transmembrane Domain | nih.govnih.gov |
| Catalysis | Residues near the Mg²⁺ binding site | Active Site Cavity | nih.govresearchgate.net |
Note: Specific residue numbers are often hypothesis-driven based on homology modeling and require experimental validation.
Computational Predictions of Protein Localization, Function, and Pathway Interactions
Computational biology provides a suite of tools for predicting various aspects of protein biology from sequence information alone, which is crucial for placing enzymes into their correct cellular and functional context. nih.govresearchgate.netfrontiersin.org
For the enzymes involved in the biosynthesis of 3-(All-trans-octaprenyl)benzene-1,2-diol, computational methods predict a mitochondrial localization, which has been experimentally confirmed. oup.comproteinatlas.org In eukaryotes, the synthesis of coenzyme Q takes place in the inner mitochondrial membrane. nih.govnih.gov
Furthermore, machine learning-based predictors have been developed to identify ubiquinone-binding proteins (UBPs) from primary sequence information. nih.gov Such tools can help to uncover new proteins that interact with coenzyme Q or its precursors, potentially revealing new functions or regulatory mechanisms associated with the pathway. nih.gov
Table 3: Computational Tools for Protein Analysis in CoQ Biosynthesis
| Tool/Database | Application | Relevance to CoQ Pathway | Reference |
|---|---|---|---|
| AlphaFold | Protein Structure Prediction | Generates 3D models of COQ proteins like COQ2. | nih.govresearchgate.netproteinatlas.org |
| DeepLoc/SCLpred | Subcellular Localization Prediction | Predicts mitochondrial localization of COQ enzymes. | nih.govresearchgate.net |
| STRING | Protein-Protein Interaction Network | Predicts and visualizes interactions within the CoQ-synthome. | nih.govresearchgate.net |
| UBPs-Pred | Ubiquinone-Binding Protein Prediction | Identifies proteins that may bind CoQ or its intermediates. | nih.gov |
| ClueGO | Functional Enrichment Analysis | Determines biological functions and pathways of interacting proteins. | nih.gov |
Mechanistic Modeling of Enzymatic Reaction Pathways
Mechanistic modeling aims to describe the precise sequence of chemical events that constitute an enzymatic reaction. This is achieved by integrating data from structural biology, kinetics, and computational chemistry.
Based on the crystal structures of UbiA homologs, a mechanism for the prenyl transfer reaction has been proposed. nih.gov The reaction is Mg²⁺-dependent and involves the transfer of the polyprenyl group from a diphosphate-containing donor to an aromatic acceptor. nih.gov The enzyme positions the two substrates within the active site, and the Mg²⁺ ion is believed to facilitate the departure of the diphosphate leaving group, allowing for the nucleophilic attack of the aromatic ring on the resulting carbocation of the prenyl chain. nih.gov
For the related UbiX-UbiD system, detailed mechanistic modeling has been particularly insightful. nih.govflemingcollege.ca Kinetic crystallography and solution studies of UbiX have detailed how it functions as a flavin prenyltransferase to create a novel prenylated FMN cofactor. nih.gov The proposed mechanism for the UbiD decarboxylase involves an unusual reversible 1,3-dipolar cycloaddition between this special cofactor and the substrate. nih.govflemingcollege.caresearchgate.net This advanced understanding serves as a model for the complex chemistry that can be achieved by enzymes in related biosynthetic pathways.
Multiscale simulations, which combine classical molecular dynamics with quantum mechanics (QM/MM) and density functional theory (DFT) calculations, are also employed to model reaction mechanisms. frontiersin.org These methods can calculate the energy barriers for different potential reaction pathways, helping to explain the catalytic efficiency and product specificity of enzymes.
Future Research Directions and Unexplored Avenues
Elucidation of Undiscovered Enzymes and Regulatory Mechanisms in the Biosynthesis of Polyprenylbenzenediols
The biosynthetic pathway leading to polyprenylbenzenediols is known to involve several key enzymatic steps, including those catalyzed by O-methyltransferases like Coq3p in yeast and its prokaryotic homolog UbiG, which act on the diol ring. morf-db.orgebi.ac.uk However, a complete picture of the enzymatic machinery and its regulation remains elusive. The biosynthesis of many complex natural products involves a host of enzymes, including cytochromes P450 for specific oxidations and various transferases for modifications. beilstein-journals.org It is plausible that additional, undiscovered enzymes are required for the complete synthesis and modification of the polyprenylbenzenediol scaffold.
Future investigations must focus on identifying and characterizing these unknown catalysts. nih.gov The regulation of metabolic flux through this pathway is another critical area of inquiry. Biosynthetic pathways are often controlled by complex regulatory networks to meet cellular demands and respond to environmental cues. nih.govresearchgate.net Research into the regulatory mechanisms governing polyprenylbenzenediol synthesis could reveal feedback inhibition loops, allosteric control of enzymes, and transcriptional regulation of the biosynthetic genes. nih.govscirp.org Understanding these control systems is fundamental for any future attempts at metabolic engineering. scirp.org The potential for metabolic channeling, where enzymes in a pathway form complexes to efficiently guide intermediates, is another intriguing possibility that warrants investigation in the context of polyprenylbenzenediol biosynthesis. frontiersin.org
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Mapping
A holistic understanding of the 3-(all-trans-octaprenyl)benzene-1,2-diol biosynthetic network requires the integration of multiple high-throughput "omics" technologies. nih.govresearchgate.net These global approaches offer an unbiased view of the biological systems involved, moving beyond the study of single genes or enzymes. nih.govkoreascience.kr
Genomics and Transcriptomics: By analyzing the genomes and transcriptomes of organisms that produce these compounds, researchers can identify entire biosynthetic gene clusters. Co-expression analysis, where the expression levels of unknown genes are correlated with known pathway genes across different conditions, can help pinpoint new candidate enzymes and regulatory factors. mpg.de
Proteomics: This technology identifies the actual proteins present in the cell at a given time, confirming that the genes identified by genomics are translated into functional enzymes. Proteomics can help delineate the components of enzymatic complexes and identify post-translational modifications that may regulate enzyme activity. nih.gov
Metabolomics: High-resolution metabolomics provides a snapshot of the small molecules, including biosynthetic intermediates and final products, within a cell. nih.govmetabolomicsworkbench.org This allows for the direct measurement of pathway flux and the identification of metabolic bottlenecks or unexpected shunt products, offering crucial insights into how the pathway operates in vivo. nih.gov
By integrating these data layers, a comprehensive map of the biosynthetic and regulatory network can be constructed, providing a systems-level understanding of polyprenylbenzenediol production. nih.govnih.gov
| Omics Technology | Application in Pathway Mapping | Potential Insights for Polyprenylbenzenediol Biosynthesis |
| Genomics | Identification of biosynthetic gene clusters and potential regulatory DNA elements. | Discovery of the complete set of genes responsible for synthesizing the polyprenyl tail and the benzene-1,2-diol head group. |
| Transcriptomics | Analysis of gene co-expression patterns to link unknown genes to the known pathway. mpg.de | Identification of novel transferases, oxidases, or regulatory proteins by correlating their expression with known ubiquinone pathway genes. |
| Proteomics | Identification of expressed enzymes and detection of protein-protein interactions and post-translational modifications. nih.gov | Confirmation of enzyme expression, discovery of metabolic channeling complexes, and understanding of how enzyme activity is switched on or off. |
| Metabolomics | Quantification of metabolic intermediates, precursors, and end-products to map metabolic flux. nih.govmetabolomicsworkbench.org | Direct measurement of 3-(All-trans-octaprenyl)benzene-1,2-diol levels, identification of pathway bottlenecks, and discovery of novel, related metabolites. |
Development of Advanced In Situ Analytical Techniques for Real-Time Monitoring of Intermediate Flux
Traditional biochemical analysis often relies on methods that require stopping the biological reaction and destroying the sample for measurement. A significant leap forward will come from the development and application of advanced analytical techniques that can monitor the biosynthesis of compounds like 3-(all-trans-octaprenyl)benzene-1,2-diol in real time and in situ (in its natural place). researchgate.net
These methods allow researchers to observe the dynamics of the pathway as they happen. For instance, techniques like in situ infrared spectroscopy can track the unique spectral signatures of reactants, intermediates, and products, providing real-time kinetic data on enzymatic conversions. mt.com Furthermore, the use of biosynthetic intermediate probes, which may be fluorescently labeled, could enable the direct visualization of where and when these molecules are produced and trafficked within living cells. nih.gov Mass spectrometric imaging is another powerful tool that can map the spatial distribution of metabolites in tissues, revealing metabolic compartmentalization. These advanced methods provide a dynamic view of metabolic flux, which is essential for a true understanding of pathway efficiency and regulation. oup.com
Synthetic Biology and Chemogenetic Approaches for Tailored Biosynthesis and Pathway Redesign
The convergence of synthetic biology and chemistry offers powerful new strategies for producing both natural and "unnatural" polyprenylbenzenediols. semanticscholar.orgnih.gov By transferring the identified biosynthetic genes into robust microbial hosts like Escherichia coli or yeast, researchers can create cellular factories for the production of these compounds. nih.govsemanticscholar.org
This heterologous expression platform opens the door for pathway redesign and tailored biosynthesis. nih.gov Scientists can go beyond the native compound by:
Introducing enzymes from different organisms to create novel structures (combinatorial biosynthesis). nih.gov For example, using prenyltransferases that generate different length side chains or hydroxylases that modify the benzene (B151609) ring at different positions.
Engineering enzyme active sites to accept non-native substrates, leading to the creation of novel polyprenylbenzenediols with unique properties. hznu.edu.cn
Applying chemogenetic strategies , where chemical principles are used to manipulate biological pathways, to further expand the diversity of accessible molecules. hznu.edu.cnresearchgate.net
These approaches not only enable the sustainable production of rare compounds but also allow for the creation of compound libraries for screening and discovery of new bioactive molecules. nih.gov
| Approach | Description | Potential Application to Polyprenylbenzenediols |
| Heterologous Expression | Transferring the entire biosynthetic pathway into a well-characterized host organism (e.g., yeast, E. coli). nih.gov | Sustainable and scalable production of 3-(All-trans-octaprenyl)benzene-1,2-diol and its precursors. |
| Combinatorial Biosynthesis | Mixing and matching enzymes from different pathways or organisms to create new combinations. nih.gov | Generating a library of polyprenylbenzenediols with varying polyprenyl chain lengths by using different prenyltransferases. |
| Enzyme Engineering | Modifying the structure of a biosynthetic enzyme to alter its substrate specificity or catalytic activity. hznu.edu.cn | Engineering the O-methyltransferase to accept different diol substrates, leading to novel methylated products. |
| Pathway Redesign | Rerouting metabolic flux or adding new enzymatic steps to produce a desired target molecule. nih.govresearchgate.net | Modifying the host's central metabolism to increase the supply of precursors for the polyprenyl chain, boosting overall yield. |
Q & A
Q. What is the role of 3-(all-trans-octaprenyl)benzene-1,2-diol in prokaryotic ubiquinol biosynthesis?
3-(All-trans-octaprenyl)benzene-1,2-diol serves as a substrate in the ubiquinol-8 biosynthesis pathway. It undergoes enzymatic methylation by S-adenosyl-L-methionine-dependent 2-O-methyltransferases (e.g., UbiG), forming 2-methoxy-6-(all-trans-octaprenyl)phenol, a precursor for benzoquinone derivatives . Key steps include:
- Enzymatic Reaction :
- Experimental Validation : Use purified UbiG enzyme, monitor reaction progress via HPLC or LC-MS, and confirm product identity with NMR .
Q. How can researchers synthesize and purify 3-(all-trans-octaprenyl)benzene-1,2-diol derivatives for structural studies?
Synthesis involves:
- Chemical Modification : Introduce functional groups (e.g., thiols, Schiff bases) via nucleophilic substitution or condensation reactions. For example, 3-((6-mercaptohexyl)thio)benzene-1,2-diol derivatives can be synthesized using thiol-catechol coupling .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) and crystallization in monoclinic systems (e.g., space group for X-ray diffraction) .
Q. What analytical techniques are critical for identifying and quantifying this compound in biological matrices?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) or LC-MS/MS for high sensitivity.
- Spectroscopy : - and -NMR to resolve hydroxyl and prenyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula () and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structural analogs of benzene-1,2-diol derivatives?
Discrepancies in enzyme inhibition or cytotoxicity between analogs (e.g., Schiff bases vs. thiol derivatives) arise from:
- Steric and Electronic Effects : Substituents like halogens (Cl, Br) alter electron density and binding affinity.
- Methodological Adjustments :
- Case Study : Zinc(II) complexes of 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol show higher antidiabetic activity than cobalt(II) analogs due to enhanced Lewis acidity .
Q. What experimental design considerations are critical for studying the genotoxicity of benzene-1,2-diol derivatives?
- In Vitro Assays :
- Ames Test : Use Salmonella strains (TA98, TA100) to assess mutagenicity.
- Comet Assay : Measure DNA strand breaks in mammalian cell lines (e.g., HepG2).
- In Vivo Models : Oral administration in rodents followed by micronucleus tests in bone marrow .
- Data Interpretation : Compare results to thresholds like the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens (0.0025 µg/kg/day) .
Q. How can computational modeling enhance mechanistic understanding of its enzymatic interactions?
- Density Functional Theory (DFT) : Optimize geometries of 3-(all-trans-octaprenyl)benzene-1,2-diol and its methylated product to study transition states in UbiG-catalyzed reactions.
- Molecular Dynamics (MD) : Simulate binding dynamics between the compound and UbiG’s active site (e.g., role of conserved residues like Asp/Glu in proton transfer) .
- Example : MD simulations of CuNPs/TiO₂-catalyzed thiol-alkyne reactions reveal stabilization of intermediates via surface interactions .
Q. What strategies optimize the yield of 3-(all-trans-octaprenyl)benzene-1,2-diol in microbial biosynthesis?
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